4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
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Overview
Description
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a triphenylphosphanylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphanylidene group. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphanylidene group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can engage in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: An organic compound with similar structural features but different electronic properties.
Triphenylphosphine: Shares the triphenylphosphine moiety but lacks the pyridine ring.
Uniqueness
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to the combination of the triphenylphosphanylidene group with the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
110138-80-2 |
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Molecular Formula |
C29H23N2P |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
triphenyl-(4-pyridin-4-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-10-27(11-5-1)32(28-12-6-2-7-13-28,29-14-8-3-9-15-29)31-26-18-16-24(17-19-26)25-20-22-30-23-21-25/h1-23H |
InChI Key |
PFEJSAMXOSCBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C3=CC=NC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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